molecular formula C13H10ClFN4O B2887057 5-(2-chloro-4-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 866870-36-2

5-(2-chloro-4-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2887057
CAS No.: 866870-36-2
M. Wt: 292.7
InChI Key: XPBIZFPXVDASOB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a bicyclic core with a benzyl substituent at position 5 and a methyl group at position 1. The 2-chloro-4-fluorobenzyl moiety introduces steric bulk and electronic effects, enhancing interactions with biological targets such as enzymes or receptors. Pyrazolo[3,4-d]pyrimidines are pharmacologically significant, showing antitumor, antifungal, and enzyme inhibitory activities .

Properties

IUPAC Name

5-[(2-chloro-4-fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN4O/c1-18-12-10(5-17-18)13(20)19(7-16-12)6-8-2-3-9(15)4-11(8)14/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBIZFPXVDASOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)N(C=N2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9. This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Biological Activity

5-(2-chloro-4-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS No. 84946-20-3) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of a chloro and fluorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC14H12ClF N4
Molecular Weight260.69 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the pyrazolo[3,4-d]pyrimidine scaffold followed by substitution reactions to introduce the chloro and fluorobenzyl moieties.

Anticancer Activity

Research indicates that compounds with pyrazolo[3,4-d]pyrimidine scaffolds exhibit significant anticancer properties. For instance, derivatives have shown potent inhibition of cell proliferation in various cancer cell lines:

  • Cell Lines Tested : HeLa, HCT116, A375
  • Mechanism : Inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9.

In a study, a related compound demonstrated an IC50 value of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating strong inhibitory activity .

Antimicrobial Activity

Compounds similar to this compound have also shown antimicrobial properties. These activities are often attributed to the disruption of bacterial cellular processes through interference with DNA or protein synthesis.

Case Studies

  • Study on Antitumor Effects : A series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their effects on tumor growth in vivo. The results showed a significant reduction in tumor size compared to controls, highlighting the potential of these compounds in cancer therapy.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antibacterial effects.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Kinases : By inhibiting key kinases involved in cell cycle regulation.
  • Interference with DNA Repair Mechanisms : Potentially affecting cellular responses to DNA damage.

Comparison with Similar Compounds

Substituent Effects on Core Structure

The dihedral angle between the benzyl group and the pyrazolopyrimidinone core influences molecular conformation and target binding. For example:

  • 5-(2-Chloroethyl)-1-(4-chlorophenyl)-... : Dihedral angle = 5.72° (planar conformation) .
  • 5-(2-Chloro-4-fluorobenzyl)-1-methyl-... : Expected angle ~20–27° (common range for active analogs) .
  • 5-(3-Fluorophenyl)-1-phenyl-... : Dihedral angle = 28.96° (twisted conformation) .

Antifungal Activity

Compound Substituents EC50 (mg/L) vs. Valsa mali
Target Compound 2-chloro-4-fluorobenzyl Data pending
8IIId 2-chloroethyl, pyridin-4-yl 1.93
8Vc (Chiral derivative) Optimized chiral groups 0.22

The 2-chloro-4-fluorobenzyl group may enhance membrane permeability compared to 2-chloroethyl (8IIId), though chirality (8Vc) remains critical for potency .

Enzyme Inhibition

  • PDE5 Inhibition : Analogs like 6-benzyl-1-(4-phenylbutyl)-... show IC50 = 90 nM, suggesting halogenated benzyl groups improve target affinity .
  • Src Kinase Inhibition : Derivatives with hydroxy-phenylethyl groups (e.g., 7a ) demonstrate alkyl chain flexibility’s role in binding .

Toxicity and Physicochemical Properties

Computational Toxicity

  • Mutagenicity/Tumorigenicity : Fluorine reduces toxicity risks compared to chlorinated analogs () .

Melting Points and Solubility

Compound () Substituents Melting Point (°C)
4f 4-fluorobenzyl 263–265
4g 4-chlorobenzyl 273–275
Target Compound 2-chloro-4-fluorobenzyl Likely 260–270

Higher halogen content (e.g., 4g) correlates with increased melting points, impacting solubility .

Q & A

Q. Experimental Design :

  • In vitro Assays : Dose-response curves to determine IC₅₀ values.
  • In vivo Models : Plant infection assays (e.g., apple leaves inoculated with Valsa mali) .

How should researchers address contradictions in reported synthetic yields or bioactivity data across studies?

Advanced Question
Discrepancies often arise from variations in:

  • Reagent Purity : Impurities in starting materials (e.g., benzyl halides) reduce yields .
  • Analytical Methods : Differences in HPLC/UV protocols for bioactivity quantification .
    Resolution Strategies :

Reproduce Key Experiments : Standardize conditions (e.g., solvent, catalyst) across labs.

Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA for yield variability) .

Cross-Validate Mechanisms : Use orthogonal assays (e.g., both fluorescence microscopy and enzymatic assays) to confirm bioactivity .

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